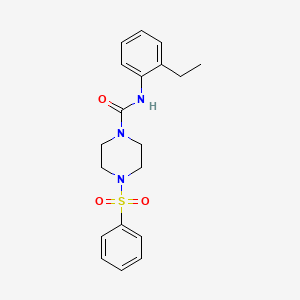
4-(benzenesulfonyl)-N-(2-ethylphenyl)piperazine-1-carboxamide
Übersicht
Beschreibung
4-(benzenesulfonyl)-N-(2-ethylphenyl)piperazine-1-carboxamide is a compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(2-ethylphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the piperazine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a nucleophilic substitution reaction using 2-ethylphenylamine and a suitable coupling reagent like carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(benzenesulfonyl)-N-(2-ethylphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide or electrophilic substitution using aluminum chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(benzenesulfonyl)-N-(2-ethylphenyl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs with potential antihistamine, anticancer, antimicrobial, and antioxidant properties.
Biological Studies: It can be used to study the interaction of piperazine derivatives with biological targets such as enzymes and receptors.
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Material Science: It can be incorporated into metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism of action of 4-(benzenesulfonyl)-N-(2-ethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the ethylphenyl group may contribute to the compound’s overall stability and specificity. The piperazine ring can facilitate the compound’s ability to cross biological membranes and reach its target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(benzenesulfonyl)piperazine-1-carboxamide
- N-(2-ethylphenyl)piperazine-1-carboxamide
- 4-(benzenesulfonyl)-N-phenylpiperazine-1-carboxamide
Uniqueness
4-(benzenesulfonyl)-N-(2-ethylphenyl)piperazine-1-carboxamide is unique due to the presence of both the benzenesulfonyl and ethylphenyl groups, which may confer distinct biological activities and chemical properties. The combination of these functional groups can enhance the compound’s binding affinity, specificity, and stability, making it a valuable candidate for various scientific research applications.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(2-ethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-16-8-6-7-11-18(16)20-19(23)21-12-14-22(15-13-21)26(24,25)17-9-4-3-5-10-17/h3-11H,2,12-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQWZYSFZDAVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-difluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4570093.png)
![2-(1-(4-methylbenzyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4570096.png)

![5-[4-(allyloxy)benzylidene]-3-benzyl-1,3-thiazolidine-2,4-dione](/img/structure/B4570101.png)
![3-(4-ethylphenyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4570120.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4570123.png)

METHANONE](/img/structure/B4570136.png)
![N,4-dimethyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4570143.png)
![2-({3-[(4-methylbenzyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4570144.png)
![13-cyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B4570148.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4570154.png)
![N-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4570167.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B4570171.png)
